![molecular formula C13H15BrN2O2S B2810604 N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396558-95-4](/img/structure/B2810604.png)
N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
The compound “N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. It also has a carboxamide group (-CONH2), a bromo group (-Br), and a methyl group (-CH3) attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring and the attachment of the carboxamide group. The bromo and methyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, the carboxamide group, and the bromo and methyl substituents on the phenyl ring would all contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide group might be involved in nucleophilic acyl substitution or condensation reactions. The bromo group on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors that could be considered include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
Research highlights the utility of microwave-assisted synthesis for creating derivatives related to N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, demonstrating an environmentally benign procedure that yields compounds with significant antimicrobial activities. This approach not only enhances reaction rates and yields but also contributes to the discovery of compounds with potential as antimicrobial agents against various bacterial and fungal strains (Raval, Naik, & Desai, 2012).
Antimicrobial Agents and Synthesis
Another study explores the synthesis of compounds clubbing quinazolinone and 4-thiazolidinone, indicating the potential of these molecules as antimicrobial agents. This research underscores the importance of structural elucidation through various spectroscopic methods and the screening for antibacterial and antifungal activities, suggesting that the strategic incorporation of the thiazepane core can lead to promising antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Microwave-Assisted Synthesis for Brominated Compounds
The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, including the use of microwave-assisted techniques, is documented, showcasing a method that produces higher yields in shorter times. The study emphasizes the biological relevance of these compounds, providing a foundation for further exploration of their scientific and therapeutic applications (Youssef, Azab, & Youssef, 2012).
Novel Synthetic Approaches and Biological Evaluation
Research on the convenient synthesis of carbamoyl-substituted heteroannelated [1,4]thiazepines offers new pathways for creating diverse compounds. This work demonstrates the versatility of the developed approach for synthesizing variously substituted compounds, which could lead to novel pharmacological agents with significant biological activities (Ilyn et al., 2006).
Application in Screening Libraries
The efficient synthesis of 1,4-thiazepanones and 1,4-thiazepanes as 3D fragments for screening libraries is noteworthy. This synthesis provides access to diverse 3D fragments, contributing to the development of new BET bromodomain ligands and enhancing the capabilities of screening libraries for drug discovery (Pandey et al., 2020).
Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on its interactions with biological targets in the body.
Safety and Hazards
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-8-6-9(2-3-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQSENHYYCGVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CSCCC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
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